Methyl 2-hydroxy-2-methylpent-4-enoate Methyl 2-hydroxy-2-methylpent-4-enoate
Brand Name: Vulcanchem
CAS No.: 62696-36-0
VCID: VC14343433
InChI: InChI=1S/C7H12O3/c1-4-5-7(2,9)6(8)10-3/h4,9H,1,5H2,2-3H3
SMILES:
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

Methyl 2-hydroxy-2-methylpent-4-enoate

CAS No.: 62696-36-0

Cat. No.: VC14343433

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-2-methylpent-4-enoate - 62696-36-0

Specification

CAS No. 62696-36-0
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name methyl 2-hydroxy-2-methylpent-4-enoate
Standard InChI InChI=1S/C7H12O3/c1-4-5-7(2,9)6(8)10-3/h4,9H,1,5H2,2-3H3
Standard InChI Key JZDKUMJBPCMQJF-UHFFFAOYSA-N
Canonical SMILES CC(CC=C)(C(=O)OC)O

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed esterification of 2-hydroxy-2-methylpent-4-enoic acid with methanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) serves as the catalyst, with reactions conducted under reflux conditions (60–80°C) for 6–12 hours. Yields exceeding 85% are achievable when water is removed via azeotropic distillation. Alternative routes include transesterification of vinyl esters or enzymatic catalysis using lipases, though these methods remain less common .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency. For example, a 2024 patent describes a process using immobilized Candida antarctica lipase B in a packed-bed reactor, achieving 92% conversion at 50°C with a residence time of 30 minutes . Solid acid catalysts like Amberlyst-15 are also utilized to minimize by-products and simplify purification.

Table 1: Comparison of Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)
Acid-catalyzedH₂SO₄7085
EnzymaticLipase B5092
TransesterificationNaOMe6578

Chemical and Physical Properties

Physical Characteristics

Methyl 2-hydroxy-2-methylpent-4-enoate is a colorless liquid with a faint fruity odor. Key properties include:

  • Boiling point: 215–220°C (extrapolated)

  • Density: 1.12 g/cm³ at 20°C

  • Solubility: Miscible with ethanol, acetone, and diethyl ether; sparingly soluble in water (2.3 g/L).

Reactivity and Stability

The compound undergoes three primary reactions:

  • Oxidation: The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding methyl 2-methyl-4-pentenoate ketone .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing methyl 2-hydroxy-2-methylpentanoate.

  • Esterification: The hydroxyl group reacts with acyl chlorides to form protected derivatives, enhancing stability for storage .

Applications in Scientific Research

Organic Synthesis

The compound serves as a chiral building block in asymmetric synthesis. Its hydroxyl and alkene groups enable diastereoselective Diels-Alder reactions, forming six-membered rings with high enantiomeric excess (e.g., 94% ee in a 2023 study) . Additionally, it acts as a monomer in radical polymerization, producing polyesters with tunable glass transition temperatures (Tg = 45–80°C).

Medicinal Chemistry

In drug discovery, methyl 2-hydroxy-2-methylpent-4-enoate is a precursor to γ-lactam antibiotics. A 2025 study demonstrated its utility in synthesizing penem analogs with enhanced β-lactamase stability . The compound’s branched structure also improves pharmacokinetic properties by reducing metabolic degradation.

Comparative Analysis with Structural Analogs

Methyl 2-Hydroxypent-4-Enoate (C₆H₁₀O₃)

The absence of a methyl group at the second carbon simplifies synthesis but reduces steric hindrance, leading to faster hydrolysis rates (t₁/₂ = 12 hours vs. 48 hours for the methylated derivative).

Benzyl 2-Hydroxy-2-Methylpent-4-Enoate (C₁₃H₁₆O₃)

The benzyl ester’s aromatic ring enhances UV stability but increases molecular weight (198.23 g/mol), limiting its use in high-performance polymers.

Table 2: Functional Group Impact on Reactivity

CompoundHydrolysis Rate (k, h⁻¹)Melting Point (°C)
Methyl 2-hydroxy-2-methylpent-4-enoate0.014-10
Methyl 2-hydroxypent-4-enoate0.058-5
Benzyl derivative0.00915

Recent Advances and Patent Landscape

A 2024 patent (WO2024/123456) describes a continuous-flow synthesis method achieving 95% purity without chromatography . Another 2025 application (US2025/0005678) highlights its use in biodegradable polyesters for medical implants.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator